molecular formula C16H19NO2 B113114 (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol CAS No. 85803-44-7

(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol

Cat. No. B113114
CAS RN: 85803-44-7
M. Wt: 257.33 g/mol
InChI Key: ULWCCGZZBDIDCB-HNNXBMFYSA-N
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Description

The compound “(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol” is an organic compound containing an amino group (-NH2), a phenylmethoxy group (a benzene ring attached to a methoxy group -OCH3), and a propanol group (a three-carbon chain with an alcohol group -OH). The “(S)” indicates the stereochemistry of the compound, meaning it has a specific spatial arrangement of its atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the spatial arrangement of the functional groups around the carbon backbone. The presence of the “(S)” in the name suggests that the compound has chirality, meaning it cannot be superimposed on its mirror image .


Chemical Reactions Analysis

The compound contains several functional groups (amino, phenylmethoxy, and propanol) that could potentially undergo a variety of chemical reactions. For example, the amino group might participate in acid-base reactions, the phenylmethoxy group in electrophilic aromatic substitution reactions, and the propanol group in oxidation-reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of polar functional groups (like the amino and propanol groups in this compound) would likely make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Immunological Applications

(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol and its derivatives have been explored for immunosuppressive activities. A study on 2-substituted 2-aminopropane-1,3-diols, which are structurally related, demonstrated their potential in decreasing lymphocyte count and prolonging the survival of rat skin allografts. These compounds, including the (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol structure, showed that the length of the alkyl side chain and the position of the phenyl ring are crucial for their immunosuppressive efficacy. This suggests potential applications in organ transplantation and autoimmune disease management (Kiuchi et al., 2000).

Antimalarial Applications

Another research focused on derivatives of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, specifically 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, and found them to have significant antimalarial properties. This study noted a correlation between increasing antimalarial potency and decreasing size and electron donation of the phenyl ring substituents. The findings indicate potential use in antimalarial therapies (Werbel et al., 1986).

Neuroprotective Applications

In the context of neurological disorders, a derivative of (S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol, (2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-{4-[4-(4-fluorobenzyl) phenyl]-1-piperazinyl}-2-propanol, showed remarkable antioxidant and neuroprotective properties. This compound effectively reduced neuronal damage and inflammation following cerebral ischemia, suggesting its use in stroke management and neuroprotection (Kotani et al., 2007).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more complex biological systems .

properties

IUPAC Name

(2S)-2-amino-3-(4-phenylmethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c17-15(11-18)10-13-6-8-16(9-7-13)19-12-14-4-2-1-3-5-14/h1-9,15,18H,10-12,17H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWCCGZZBDIDCB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol

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